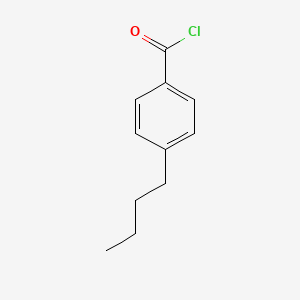

Chlorure de 4-butylbenzoyle

Vue d'ensemble

Description

4-Butylbenzoyl chloride (4-BBC) is an organic compound with the chemical formula C8H7ClO. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. 4-BBC is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of cosmetics and perfumes.

Applications De Recherche Scientifique

Synthèse des dérivés du styrène

Le chlorure de 4-butylbenzoyle est utilisé dans la synthèse de divers dérivés du styrène, tels que le 2,5-bis[(4-butylbenzoyl)oxy]styrène (BBOS). Ce monomère est important en chimie des polymères pour la création de matériaux ayant des propriétés optiques et électroniques spécifiques .

Intermédiaire de synthèse organique

En tant qu'agent acylant, le this compound sert d'intermédiaire en synthèse organique. Il participe à la préparation d'une large gamme de composés organiques en introduisant le groupe fonctionnel butylbenzoyle .

Safety and Hazards

4-Butylbenzoyl chloride is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Contact with water liberates toxic gas .

Mécanisme D'action

Target of Action

4-Butylbenzoyl chloride is a chemical compound used in the synthesis of various organic compounds . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it is used as a reagent in chemical reactions, where it can react with various substrates.

Mode of Action

As a benzoyl chloride derivative, 4-Butylbenzoyl chloride is an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including alcohols, amines, and carboxylic acids, to form esters, amides, and other acyl derivatives .

Biochemical Pathways

Its role is confined to the realm of synthetic chemistry, where it is used to introduce the butylbenzoyl group into other molecules .

Result of Action

The primary result of 4-Butylbenzoyl chloride’s action is the formation of new organic compounds. For example, it has been used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene, a type of monomer .

Action Environment

The action of 4-Butylbenzoyl chloride is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reagents can significantly influence the outcome of the reaction . It should be noted that 4-Butylbenzoyl chloride is a hazardous material that can cause eye damage and skin corrosion, and should be handled with appropriate safety measures .

Propriétés

IUPAC Name |

4-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWCSJYDCPVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067413 | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28788-62-7 | |

| Record name | 4-Butylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

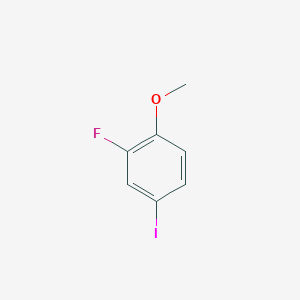

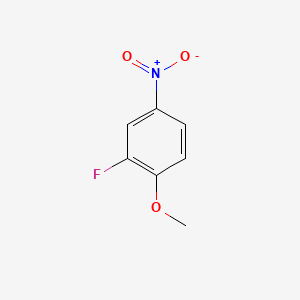

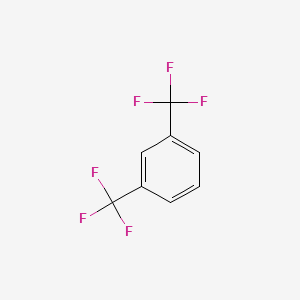

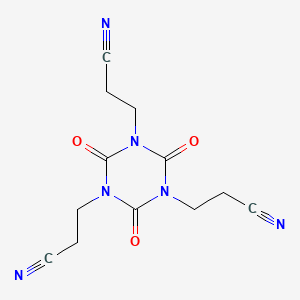

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-butylbenzoyl chloride in modifying the surface of porous silicon?

A1: 4-Butylbenzoyl chloride acts as an acylating agent, attaching its acyl group (4-butylbenzoyl) to the porous silicon surface. This process occurs after the initial reaction of porous silicon with an aryllithium reagent like phenyllithium. [, ] The aryllithium reagent cleaves Si-Si bonds on the surface, creating Si-aryl and reactive Si-Li species. 4-Butylbenzoyl chloride then reacts with the Si-Li species, replacing the lithium with the 4-butylbenzoyl group and forming a Si-O bond. [, ] This acylation is crucial as it helps to reduce the rate of air oxidation of the porous silicon surface compared to leaving the Si-Li species unreacted. []

Q2: How does functionalizing porous silicon with 4-butylbenzoyl chloride impact its photoluminescence?

A2: While the research doesn't directly investigate the specific impact of 4-butylbenzoyl chloride on photoluminescence, it indicates that functionalizing porous silicon with aryllithium reagents, in general, significantly reduces its photoluminescence. [, ] This reduction likely stems from the alteration of the silicon surface and its electronic properties due to the formation of new Si-C and Si-O bonds. Further research is needed to determine the precise effect of the 4-butylbenzoyl group on the photoluminescent properties of porous silicon.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.